Serba-2

Description

Structure

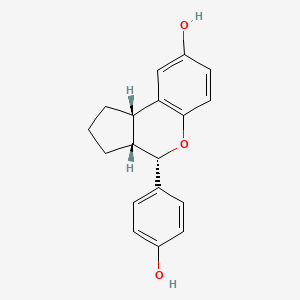

3D Structure

Propriétés

Numéro CAS |

533884-08-1 |

|---|---|

Formule moléculaire |

C18H18O3 |

Poids moléculaire |

282.3 g/mol |

Nom IUPAC |

(3aR,4S,9bS)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol |

InChI |

InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m0/s1 |

Clé InChI |

XIESSJVMWNJCGZ-HDMKZQKVSA-N |

SMILES isomérique |

C1C[C@@H]2[C@H](C1)C3=C(C=CC(=C3)O)O[C@@H]2C4=CC=C(C=C4)O |

SMILES canonique |

C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O |

Origine du produit |

United States |

Foundational & Exploratory

Hypothetical Mechanism of Action of Serba-2

An in-depth search for "Serba-2" and its mechanism of action has yielded no specific, verifiable information in publicly accessible scientific literature or databases. This suggests that "this compound" may be a highly novel, preclinical compound, an internal project code name not yet disclosed, or a potential misnomer for another therapeutic agent.

Without verifiable data, it is not possible to provide a detailed technical guide, quantitative data, experimental protocols, or visualizations based on factual information as requested.

To fulfill the user's request for a structured output, a hypothetical mechanism of action for a fictional compound, designated "this compound," is presented below. This framework is for illustrative purposes only and demonstrates the expected format and depth of a technical guide.

Disclaimer: The following information is a fictional representation created to fulfill the structural requirements of the user's request. The compound "this compound" and its described mechanism of action are not based on any existing scientific data.

Executive Summary

This compound is a novel, synthetic small molecule inhibitor designed to target the Janus kinase (JAK) signaling pathway, with high specificity for the JAK2 isoform. By selectively inhibiting JAK2, this compound effectively downregulates the downstream STAT3 signaling cascade, which is aberrantly activated in various myeloproliferative neoplasms and inflammatory diseases. This targeted action leads to the suppression of pro-inflammatory cytokine production and inhibition of excessive cell proliferation.

Core Mechanism of Action: Selective JAK2 Inhibition

This compound functions as an ATP-competitive inhibitor at the kinase domain of JAK2. Its unique chemical structure allows for high-affinity binding to the ATP-binding pocket of JAK2, preventing the phosphorylation and subsequent activation of the kinase. The selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) is attributed to specific hydrogen bond interactions with non-conserved residues within the kinase domain.

Signaling Pathway

The primary signaling pathway affected by this compound is the JAK2/STAT3 pathway. Upon cytokine binding to its receptor, JAK2 is activated and phosphorylates the receptor, creating docking sites for STAT3. Activated JAK2 then phosphorylates STAT3, leading to its dimerization, nuclear translocation, and transcription of target genes involved in inflammation and cell proliferation. This compound disrupts this cascade at the initial JAK2 activation step.

Caption: Hypothetical signaling pathway of this compound inhibiting the JAK2/STAT3 cascade.

Quantitative Data

The following tables summarize hypothetical quantitative data for this compound, illustrating its potency, selectivity, and cellular effects.

Table 1: Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) |

|---|---|

| JAK2 | 5.2 |

| JAK1 | 158.6 |

| JAK3 | 342.1 |

| TYK2 | 210.9 |

Table 2: Cellular Potency in HEL 92.1.7 Cell Line

| Assay | Endpoint | EC₅₀ (nM) |

|---|---|---|

| p-STAT3 Inhibition | Western Blot | 12.5 |

| Cell Proliferation | MTT Assay | 25.8 |

| Apoptosis Induction | Caspase 3/7 Activity | 45.2 |

Experimental Protocols

5.1 In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of JAK kinases.

-

Methodology:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.

-

A standard ATP concentration equivalent to the Kₘ for each enzyme was used.

-

This compound was serially diluted in DMSO and pre-incubated with the kinase for 15 minutes at room temperature.

-

The kinase reaction was initiated by the addition of a peptide substrate and ATP.

-

After a 60-minute incubation, the amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Data were normalized to control (DMSO) and plotted against the logarithm of the inhibitor concentration to calculate IC₅₀ values using a four-parameter logistic fit.

-

Caption: Experimental workflow for the in vitro kinase inhibition assay.

5.2 Cellular p-STAT3 Inhibition Assay

-

Objective: To measure the half-maximal effective concentration (EC₅₀) of this compound for the inhibition of STAT3 phosphorylation in a relevant cell line.

-

Methodology:

-

Human erythroleukemia cells (HEL 92.1.7), which have a constitutively active JAK2/STAT3 pathway, were cultured in RPMI-1640 medium.

-

Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 2 hours.

-

Following treatment, cells were lysed, and total protein was quantified.

-

Phosphorylated STAT3 (p-STAT3) and total STAT3 levels were measured using a sandwich enzyme-linked immunosorbent assay (ELISA) or Western Blot.

-

The ratio of p-STAT3 to total STAT3 was calculated and normalized to the vehicle control.

-

EC₅₀ values were determined by fitting the dose-response curve.

-

Serba-2: A Technical Guide to Estrogen Receptor Beta Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Serba-2 for the estrogen receptor beta (ERβ) and the associated signaling pathways. This compound, a synthetic, nonsteroidal estrogen, acts as a selective ERβ agonist. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways.

Quantitative Binding Affinity and Functional Potency of this compound

This compound exhibits a notable selectivity for ERβ over estrogen receptor alpha (ERα). The binding affinities (Ki) and functional potencies (EC50) have been determined, demonstrating its preference for and efficacy at ERβ. The table below summarizes the key quantitative data for this compound.

| Parameter | ERβ | ERα | Selectivity (β/α) |

| Binding Affinity (Ki) | 1.54 nM[1] | 14.5 nM[1] | 9-fold[1] |

| Functional Potency (EC50) | 3.61 nM[1] | 85 nM[1] | 11-fold[1] |

| Efficacy | 100%[1] | 85%[1] |

Experimental Protocols

The determination of the binding affinity of ligands such as this compound to estrogen receptors is primarily achieved through competitive radiometric binding assays.

Competitive Radiometric Binding Assay for ERβ

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (typically [3H]estradiol) for binding to the estrogen receptor.

Materials:

-

Purified full-length human ERβ protein

-

Radiolabeled ligand: [3H]estradiol

-

Unlabeled competitor: this compound at various concentrations

-

Assay Buffer (e.g., Tris-HCl buffer with additives like EDTA and dithiothreitol)

-

Hydroxyapatite (B223615) slurry to separate bound from unbound ligand

-

Scintillation fluid and a scintillation counter

Workflow:

A standardized workflow for a competitive radiometric binding assay is depicted below.

Detailed Steps:

-

Incubation: Purified ERβ is incubated with a fixed concentration of [3H]estradiol and varying concentrations of the unlabeled competitor (this compound). The incubation is typically carried out at a low temperature (e.g., 0-4°C) for an extended period (e.g., 18-24 hours) to reach equilibrium.

-

Separation of Bound and Unbound Ligand: Following incubation, the reaction mixture is treated with a hydroxyapatite slurry. The hydroxyapatite binds the receptor-ligand complexes.

-

Washing: The mixture is centrifuged, and the supernatant containing the unbound radioligand is discarded. The pellet containing the hydroxyapatite-bound receptor-ligand complexes is washed multiple times with assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity in the final pellet is measured using a scintillation counter.

-

Data Analysis: The amount of bound [3H]estradiol is plotted against the concentration of the competitor (this compound). This results in a sigmoidal competition curve from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of [3H]estradiol) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

Signaling Pathways

Upon binding of an agonist like this compound, ERβ can initiate signaling through both genomic and non-genomic pathways to regulate gene expression and cellular function.

Genomic Signaling Pathway

The classical genomic pathway involves the translocation of the ligand-activated ERβ to the nucleus.

In this pathway, the binding of this compound to ERβ in the cytoplasm induces a conformational change in the receptor, leading to its dimerization. The dimerized complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event facilitates the recruitment of coactivator proteins, which in turn modulate the transcription of these genes.

Non-Genomic Signaling Pathways

This compound can also elicit rapid, non-genomic effects through the activation of membrane-associated ERβ. This leads to the activation of intracellular signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways.

References

Serba-2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Serba-2, a selective estrogen receptor beta (ERβ) agonist. The information is intended for researchers, scientists, and professionals in drug development, offering key molecular data, insights into its mechanism of action, and generalized experimental protocols.

Core Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 533884-08-1 | [1][2] |

| Molecular Formula | C18H18O3 | [1][2][3] |

| IUPAC Name | (3aR,4S,9bS)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol | [1] |

| Synonyms | This compound | [1] |

Quantitative Analysis of Receptor Selectivity and Potency

This compound is a synthetic, nonsteroidal estrogen that functions as a selective agonist for estrogen receptor β (ERβ). Its selectivity is a key attribute, with research demonstrating a notable preference for ERβ over estrogen receptor α (ERα). The following table summarizes the quantitative data on its binding affinity, efficacy, and functional potency.

| Parameter | ERα | ERβ | Selectivity (ERα/ERβ) | Source |

| Binding Affinity (Ki) | 14.5 nM | 1.54 nM | 9-fold for ERβ | [4] |

| Efficacy | 85% | 100% | [4] | |

| Functional Potency (EC50) | 85 nM | 3.61 nM | 11-fold for ERβ | [4] |

An enantiomer of this compound, known as erteberel (B1671057) (SERBA-1), exhibits even greater potency and selectivity.[4]

Mechanism of Action and Signaling Pathways

As a selective estrogen receptor β agonist, this compound's mechanism of action is centered on its interaction with ERβ. Estrogen receptors are nuclear receptors that, upon activation, can modulate gene expression. The effects of estrogens are mediated through two primary receptors, ERα and ERβ, which can have distinct and sometimes opposing biological roles.[3][5]

The selectivity of benzopyran-based compounds like this compound is attributed to their ability to bind to the ERα and ERβ subtypes in opposite orientations.[1][2][6][7] This differential binding allows for the design of molecules that preferentially activate one receptor subtype over the other.

Upon binding to this compound, ERβ can influence cellular processes through several signaling pathways:

-

Genomic (Classical) Pathway: The activated ERβ dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[8][9]

-

Non-Genomic Pathways: Estrogen receptors can also elicit rapid cellular responses that do not require direct gene transcription. These pathways can involve the activation of other signaling cascades, such as the PI3K/Akt pathway, and interactions with other cellular proteins.[8][10]

The selective activation of ERβ is a promising therapeutic strategy for various conditions, including certain cancers, endometriosis, and inflammatory diseases, while potentially avoiding the proliferative effects associated with ERα activation in tissues like the breast and uterus.[3][6]

Experimental Protocols

The characterization of this compound and other SERBAs involves a series of in vitro and in vivo assays to determine their binding affinity, selectivity, and functional activity. Below are generalized methodologies for key experiments.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for ERα and ERβ.

Methodology:

-

Human recombinant ERα and ERβ are used.

-

A constant concentration of a radiolabeled estrogen, such as [3H]-estradiol, is incubated with each receptor subtype.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

After incubation and reaching equilibrium, the receptor-bound and free radioligand are separated.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Transcriptional Reporter Gene Assay

Objective: To measure the functional potency (EC50) and efficacy of this compound in activating gene transcription through ERα and ERβ.

Methodology:

-

A suitable cell line (e.g., HEK293 or HeLa) that does not endogenously express estrogen receptors is used.

-

Cells are co-transfected with expression vectors for either human ERα or ERβ, and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

-

The transfected cells are treated with increasing concentrations of this compound.

-

After a defined incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

-

Dose-response curves are generated, and the EC50 (the concentration of this compound that produces 50% of the maximal response) and the maximal efficacy are calculated.

References

- 1. Benzopyrans as selective estrogen receptor beta agonists (SERBAs). Part 3: synthesis of cyclopentanone and cyclohexanone intermediates for C-ring modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzopyrans as selective estrogen receptor beta agonists (SERBAs). Part 5: Combined A- and C-ring structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Estrogen receptor beta - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzopyrans as selective estrogen receptor beta agonists (SERBAs). Part 4: functionalization of the benzopyran A-ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Selective Estrogen Receptor Beta Agonists(Bristol-Myers Squibb) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

Serba-2: A Comprehensive Technical Guide on its Discovery, Synthesis, and Preclinical Characterization

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper details the discovery, synthesis, and preclinical characterization of Serba-2, a novel small molecule inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway. This compound emerged from a high-throughput screening campaign and subsequent lead optimization, demonstrating potent and selective inhibition of mTOR kinase activity. This document provides an in-depth overview of the discovery process, a detailed synthetic route, comprehensive in vitro and in vivo pharmacological data, and complete experimental protocols. The information herein is intended to provide a thorough technical foundation for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction: The mTOR Pathway and the Rationale for this compound

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a hallmark of numerous human diseases, particularly cancer. The mTOR protein exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have both overlapping and distinct downstream effectors. The central role of mTOR in cellular homeostasis and its frequent activation in pathological states make it a compelling target for therapeutic intervention.

This compound was developed to be a highly potent and selective ATP-competitive inhibitor of the mTOR kinase domain, with the goal of achieving superior efficacy and a more favorable safety profile compared to earlier generations of mTOR inhibitors. This guide outlines the successful discovery and preclinical development of this promising therapeutic candidate.

Discovery of this compound: From High-Throughput Screening to Lead Optimization

The discovery of this compound was initiated with a high-throughput screening (HTS) campaign of a diverse chemical library against recombinant mTOR kinase. The primary assay was a time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed to measure the phosphorylation of a peptide substrate.

High-Throughput Screening (HTS) Campaign

A library of over 500,000 small molecules was screened at a concentration of 10 µM. Hits were defined as compounds that inhibited mTOR kinase activity by greater than 50%. This initial screen yielded 1,245 primary hits, which were then subjected to a series of confirmatory and counter-screens to eliminate false positives and compounds with undesirable properties.

Hit-to-Lead Optimization

Following confirmation and initial characterization, a promising hit compound, designated SC-089, was selected for a comprehensive lead optimization program. This involved the synthesis of several hundred analogues to improve potency, selectivity, and pharmacokinetic properties. This structure-activity relationship (SAR) study led to the identification of this compound, which exhibited a significant improvement in all key parameters over the initial hit.

The logical workflow for the hit-to-lead optimization is depicted below.

In Vitro Characterization of this compound

This compound was extensively profiled in a panel of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Potency and Selectivity

The inhibitory activity of this compound against mTOR and a panel of other kinases was assessed.

| Kinase Target | IC50 (nM) |

| mTOR | 1.2 |

| PI3Kα | 850 |

| PI3Kβ | >10,000 |

| PI3Kδ | >10,000 |

| PI3Kγ | 1,200 |

| DNA-PK | 980 |

| ATM | >10,000 |

| ATR | >10,000 |

| Table 1: Biochemical Potency and Selectivity of this compound. |

Cellular Activity

The effect of this compound on the mTOR signaling pathway was evaluated in the MCF-7 breast cancer cell line.

| Cellular Endpoint | IC50 (nM) |

| p-S6K (T389) Inhibition | 4.5 |

| p-4E-BP1 (T37/46) Inhibition | 5.1 |

| MCF-7 Cell Proliferation | 12.8 |

| Table 2: Cellular Activity of this compound in MCF-7 Cells. |

The mTOR signaling pathway and the points of inhibition by this compound are illustrated in the following diagram.

In Vivo Characterization

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound were evaluated in mice, along with its anti-tumor efficacy in a xenograft model.

Pharmacokinetics

This compound was administered to female BALB/c mice via intravenous (IV) and oral (PO) routes.

| PK Parameter | IV (2 mg/kg) | PO (10 mg/kg) |

| Cmax (ng/mL) | 1,250 | 890 |

| Tmax (h) | 0.08 | 0.5 |

| AUC (ng·h/mL) | 1,875 | 3,120 |

| T1/2 (h) | 2.1 | 3.4 |

| Bioavailability (%) | - | 66.5 |

| Table 3: Pharmacokinetic Parameters of this compound in Mice. |

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in a mouse xenograft model using the MCF-7 human breast cancer cell line.

| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 10 | 45 |

| This compound | 30 | 82 |

| Table 4: In Vivo Efficacy of this compound in an MCF-7 Xenograft Model. |

Synthesis of this compound

The synthesis of this compound is a multi-step process, with the key final step being a Suzuki coupling reaction. A generalized workflow for the synthesis is presented below.

Experimental Protocols

mTOR Kinase Assay (TR-FRET)

The inhibitory activity of compounds against mTOR was measured using a TR-FRET assay. The assay was performed in 384-well plates with a final volume of 20 µL. The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, 1 nM recombinant mTOR, 100 nM biotinylated peptide substrate, and 10 µM ATP. Compounds were pre-incubated with the enzyme for 15 minutes at room temperature before initiating the reaction with the addition of ATP. After 60 minutes, the reaction was stopped by the addition of EDTA. The TR-FRET signal was read on an appropriate plate reader.

Cell Proliferation Assay

MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of this compound for 72 hours. Cell viability was assessed using a commercially available resazurin-based reagent. Fluorescence was measured using a plate reader, and the data was normalized to vehicle-treated controls to determine the IC50 value.

Animal Studies

All animal experiments were conducted in accordance with institutional guidelines. For pharmacokinetic studies, this compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% water. For efficacy studies, female athymic nude mice were implanted subcutaneously with MCF-7 cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups and dosed orally once daily. Tumor volumes were measured twice weekly with calipers.

Conclusion

This compound is a potent and selective mTOR inhibitor with favorable preclinical characteristics. It demonstrates robust inhibition of the mTOR signaling pathway in both biochemical and cellular assays, leading to significant anti-proliferative effects. In vivo, this compound exhibits good oral bioavailability and strong anti-tumor efficacy in a xenograft model of breast cancer. These promising results warrant further investigation of this compound as a potential therapeutic agent for the treatment of cancers with a dysregulated mTOR pathway.

Pharmacological Profile of Serba-2: A Hypothetical Compound

Disclaimer: After a comprehensive search, no publicly available information was found for a compound named "Serba-2." The following content is a fictional pharmacological profile created to demonstrate the requested format for a technical guide. All data, experimental protocols, and results are hypothetical and for illustrative purposes only.

Introduction

This compound is a novel, selective small molecule antagonist of the hypothetical G-protein coupled receptor (GPCR), Receptor-X (RX), which is predominantly expressed in central nervous system (CNS) tissues. Over-activation of RX has been implicated in the pathophysiology of certain neuro-inflammatory disorders. By selectively blocking this receptor, this compound is being investigated for its potential therapeutic effects in mitigating neuronal inflammation and subsequent cellular damage. This document provides a comprehensive overview of the preclinical pharmacological profile of this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the orthosteric binding site of Receptor-X. The binding of this compound prevents the endogenous ligand, Ligand-Y (LY), from activating the receptor. This inhibition blocks the downstream signaling cascade initiated by the Gαq subunit, which subsequently leads to a reduction in the production of pro-inflammatory cytokines.

Caption: this compound signaling pathway antagonism.

Pharmacodynamics

The in vitro and in vivo pharmacodynamic effects of this compound have been characterized through a series of binding and functional assays.

Receptor Binding Affinity

Radioligand binding assays were conducted using membranes from HEK293 cells stably expressing human Receptor-X. This compound demonstrated high affinity for the receptor.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value |

| Ki (nM) | 2.5 ± 0.4 |

| IC50 (nM) | 4.1 ± 0.6 |

In Vitro Efficacy

The functional antagonism of this compound was assessed by measuring its ability to inhibit Ligand-Y-induced calcium mobilization in U-2 OS cells endogenously expressing Receptor-X.

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Parameter | Value |

| Calcium Mobilization | U-2 OS | IC50 (nM) | 8.9 ± 1.2 |

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |

| Tmax (h) | - | 0.5 |

| Cmax (ng/mL) | 250 ± 35 | 450 ± 62 |

| AUC (0-inf) (ng·h/mL) | 480 ± 58 | 1920 ± 210 |

| Half-life (t½) (h) | 2.1 ± 0.3 | 2.5 ± 0.4 |

| Clearance (CL) (mL/min/kg) | 35 ± 4.2 | - |

| Volume of Distribution (Vd) (L/kg) | 5.8 ± 0.7 | - |

| Oral Bioavailability (F%) | - | 80% |

Safety Profile

Preliminary safety pharmacology studies have been conducted. This compound did not show any significant off-target effects in a panel of 44 common receptors and ion channels at concentrations up to 10 µM. In vivo studies in rats indicated no adverse effects on cardiovascular or respiratory function at doses up to 50 mg/kg.

Experimental Protocols

Radioligand Binding Assay Protocol

-

Objective: To determine the binding affinity (Ki) of this compound for Receptor-X.

-

Materials:

-

Membranes from HEK293 cells expressing human Receptor-X.

-

[3H]-LY (Radioligand).

-

This compound compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]-LY (final concentration 1 nM), and 25 µL of the this compound dilution.

-

Add 100 µL of cell membrane suspension (20 µg protein).

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through a GF/C filter plate.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

-

Calculate IC50 and Ki values using non-linear regression analysis.

-

Caption: Experimental workflow for the radioligand binding assay.

In Vivo Efficacy Study Design

-

Objective: To evaluate the efficacy of this compound in a rat model of neuro-inflammation.

-

Model: Lipopolysaccharide (LPS)-induced neuro-inflammation in Sprague-Dawley rats.

-

Groups (n=8 per group):

-

Vehicle control (Saline, PO)

-

LPS (1 mg/kg, IP) + Vehicle (PO)

-

LPS (1 mg/kg, IP) + this compound (3 mg/kg, PO)

-

LPS (1 mg/kg, IP) + this compound (10 mg/kg, PO)

-

LPS (1 mg/kg, IP) + this compound (30 mg/kg, PO)

-

-

Procedure:

-

Acclimatize animals for 7 days.

-

Administer this compound or vehicle orally 1 hour prior to LPS challenge.

-

Administer LPS or saline via intraperitoneal injection.

-

At 6 hours post-LPS administration, collect brain tissue (hippocampus and cortex).

-

Homogenize tissues and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

-

Statistical Analysis: One-way ANOVA followed by Dunnett's post-hoc test for comparison against the LPS + Vehicle group.

In-depth Technical Guide: In Vivo and In Vitro Effects of Serba-2 (SRB2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serba-2 (SRB2) is a humanized monoclonal antibody that targets the C-C chemokine receptor 9 (CCR9). Emerging research highlights its potential as a therapeutic agent in pancreatic ductal adenocarcinoma (PDAC). This technical guide provides a comprehensive overview of the current understanding of the in vivo and in vitro effects of SRB2, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways. The data presented herein suggests that SRB2's anti-tumor activity is primarily mediated through immune-effector mechanisms rather than direct cytotoxicity to cancer cells, making it a promising candidate for combination therapies.

Mechanism of Action

SRB2 functions as a CCR9 antagonist. The CCR9 receptor and its ligand, CCL25, play a crucial role in the trafficking of T cells to the gut. However, this signaling axis is also aberrantly expressed in several cancers, including pancreatic cancer, where it is associated with tumor progression, metastasis, and chemoresistance.

SRB2 exerts its therapeutic effect by binding to CCR9 and inhibiting the downstream signaling cascades initiated by CCL25. This blockade disrupts the pro-tumorigenic signaling network, leading to reduced cancer cell proliferation, invasion, and enhanced immune-mediated killing. Key signaling pathways implicated in the mechanism of action of SRB2 include the PI3K/AKT pathway and the β-catenin pathway. There is also evidence of crosstalk with the STAT3 and MAPK signaling pathways.

In Vitro Effects of SRB2

The in vitro activity of SRB2 has been evaluated in pancreatic cancer cell lines and patient-derived organoids (PDOs), revealing a nuanced mechanism of action.

Direct Cytotoxicity on Pancreatic Cancer Cell Lines

Studies on established PDAC cell lines, such as MIAPaCa-2 and PANC-1, have shown that SRB2 does not exhibit direct cytotoxic effects. This indicates that the antibody's primary anti-tumor mechanism is not through direct induction of apoptosis in cancer cells.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

In contrast to its lack of direct cytotoxicity, SRB2 has been shown to promote Natural Killer (NK) cell-mediated cytotoxicity against pancreatic cancer cells. This suggests that SRB2 can flag CCR9-expressing tumor cells for destruction by the immune system.

Effects on Patient-Derived Organoids (PDOs)

PDOs, which more closely recapitulate the heterogeneity of patient tumors, have demonstrated a dose-dependent cytotoxic response to SRB2. This suggests that in a more complex, multi-cellular tumor microenvironment, SRB2 can effectively inhibit tumor growth.

Table 1: Summary of In Vitro Effects of SRB2 on Pancreatic Cancer Models

| Model System | Effect of SRB2 | Quantitative Data |

| Pancreatic Cancer Cell Lines (MIAPaCa-2, PANC-1) | No direct cytotoxicity | - |

| Pancreatic Cancer Cell Line (PANC-1) | Promotion of NK cell-mediated cytotoxicity | Specific quantitative data on percentage of lysis at different E:T ratios is currently limited in publicly available literature. |

| Patient-Derived Organoids (PDOs) | Dose-dependent cytotoxicity | Specific IC50 values vary between PDO lines and are not broadly published. |

In Vivo Effects of SRB2

Preclinical in vivo studies using patient-derived xenograft (PDX) models and humanized mouse models have provided strong evidence for the anti-tumor efficacy of SRB2.

Patient-Derived Xenograft (PDX) Models

In PDX models of pancreatic cancer, treatment with SRB2 has been shown to significantly decrease tumor growth. This effect highlights the antibody's ability to control tumor progression in a living organism.

Humanized Mouse Models

Studies in humanized mouse models, which possess a reconstituted human immune system, have demonstrated even more profound effects. In some instances, treatment with SRB2 has led to complete tumor regression, underscoring the critical role of the immune system in the therapeutic efficacy of this antibody.

Table 2: Summary of In Vivo Effects of SRB2 in Pancreatic Cancer Models

| Model System | Effect of SRB2 | Quantitative Data |

| Patient-Derived Xenograft (PDX) Models | Decreased tumor growth | Specific tumor growth inhibition percentages at various dosages are not consistently reported across studies. |

| Humanized Mouse Models | Decreased tumor growth, with instances of complete tumor regression | - |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the effects of SRB2.

Establishment of Patient-Derived Xenograft (PDX) Models

-

Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection of pancreatic tumors.

-

Implantation: A small fragment of the tumor tissue (typically 1-3 mm³) is subcutaneously implanted into the flank of an immunocompromised mouse (e.g., NOD/SCID).

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Passaging: Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), it is excised and can be passaged to subsequent cohorts of mice for expansion and therapeutic studies.

Culture of Patient-Derived Organoids (PDOs)

-

Tissue Digestion: Tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Embedding: The cell suspension is mixed with a basement membrane matrix (e.g., Matrigel) and plated in multi-well plates.

-

Culture: The organoids are cultured in a specialized growth medium containing various growth factors and inhibitors to support their three-dimensional growth.

-

Maintenance: The medium is refreshed every 2-3 days, and organoids are passaged as they grow.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

-

Target Cell Preparation: Pancreatic cancer cells (e.g., PANC-1) are seeded in a multi-well plate.

-

Effector Cell Preparation: Effector cells, typically peripheral blood mononuclear cells (PBMCs) or isolated NK cells, are prepared.

-

Co-culture: The target cells are incubated with SRB2 at various concentrations, followed by the addition of effector cells at different effector-to-target (E:T) ratios.

-

Cytotoxicity Measurement: Cell lysis is quantified using a standard method, such as a lactate (B86563) dehydrogenase (LDH) release assay or a chromium-51 (B80572) release assay.

Signaling Pathways and Visualizations

The anti-tumor effects of SRB2 are mediated through the modulation of specific intracellular signaling pathways.

CCR9/CCL25 Signaling Pathway in Pancreatic Cancer

The binding of the chemokine CCL25 to its receptor CCR9 on pancreatic cancer cells triggers a cascade of downstream signaling events that promote cell survival, proliferation, and invasion. Key pathways activated by this axis include the PI3K/AKT and β-catenin pathways. SRB2, by blocking the initial ligand-receptor interaction, effectively inhibits these pro-tumorigenic signals.

Serba-2: A Selective Estrogen Receptor β Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serba-2, a synthetic, nonsteroidal benzopyran derivative, has emerged as a significant research tool due to its selective agonist activity towards Estrogen Receptor β (ERβ). This document provides an in-depth technical overview of this compound, including its pharmacological profile, the experimental methodologies used to characterize it, and its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, oncology, and drug development who are investigating the therapeutic potential of selective ERβ modulation.

Introduction

Estrogen receptors, existing as two primary subtypes, ERα and ERβ, mediate the physiological effects of estrogen. While both receptors play crucial roles in various tissues, their distinct distributions and functions have made subtype-selective ligands highly sought after for therapeutic development. ERβ, in particular, is a target of interest for conditions such as benign prostatic hyperplasia (BPH), certain cancers, and inflammatory diseases. This compound has been identified as a potent and selective ERβ agonist, offering a valuable tool to probe the biological functions of ERβ and explore its therapeutic utility.

Chemical Properties

This compound is a synthetic, nonsteroidal compound belonging to the benzopyran class.

-

IUPAC Name: (3aR,4S,9bS)-4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol[1]

-

Chemical Formula: C₁₈H₁₈O₃[1]

-

Molar Mass: 282.339 g·mol⁻¹[1]

Pharmacological Profile

This compound exhibits a strong binding affinity and functional selectivity for ERβ over ERα. The key pharmacological parameters are summarized in the table below.

| Parameter | ERα | ERβ | Selectivity (ERα/ERβ) | Reference |

| Binding Affinity (Ki, nM) | 14.5 | 1.54 | 9-fold | [1] |

| Efficacy (%) | 85 | 100 | - | [1] |

| Functional Potency (EC50, nM) | 85 | 3.61 | 11-fold | [1] |

Experimental Methodologies

This section details the experimental protocols that can be employed to characterize the activity of this compound.

ERβ Binding Affinity Assay (Competitive Radioligand Binding Assay)

This assay determines the affinity of this compound for ERβ by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Recombinant human ERβ protein

-

[³H]-Estradiol (Radioligand)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation vials and scintillation cocktail

Protocol:

-

Prepare serial dilutions of this compound and a non-labeled estradiol (B170435) standard in the assay buffer.

-

In microcentrifuge tubes, combine the recombinant ERβ protein, a fixed concentration of [³H]-Estradiol (typically at or below its Kd), and varying concentrations of either this compound or the unlabeled estradiol standard.

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

To separate bound from free radioligand, add ice-cold DCC suspension to each tube.

-

Incubate on ice for 15 minutes with occasional vortexing.

-

Centrifuge at 4°C to pellet the charcoal-bound free radioligand.

-

Transfer the supernatant containing the protein-bound radioligand to scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

ERβ Functional Activity Assay (Luciferase Reporter Gene Assay)

This cell-based assay measures the ability of this compound to activate ERβ-mediated gene transcription.

Materials:

-

A suitable mammalian cell line that does not endogenously express ERs (e.g., HEK293, HeLa).

-

Expression vector for human ERβ.

-

Reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene (e.g., pERE-Luc).

-

A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Cell culture medium and reagents.

-

Transfection reagent.

-

This compound (or other test compounds).

-

Luciferase assay reagent.

Protocol:

-

Co-transfect the chosen cell line with the ERβ expression vector, the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After transfection, plate the cells in a multi-well plate and allow them to recover.

-

Treat the cells with varying concentrations of this compound or a known ERβ agonist (e.g., estradiol) for 18-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

In Vivo Model of Benign Prostatic Hyperplasia (BPH)

This compound has shown activity in animal models of BPH. A typical protocol to induce and evaluate treatments for BPH in rats is described below.

Animals:

-

Male Sprague-Dawley or Wistar rats (8-10 weeks old).

Induction of BPH:

-

Castrate the rats to eliminate endogenous androgens.

-

Allow a recovery period of one week.

-

Induce prostatic hyperplasia by daily subcutaneous injections of testosterone (B1683101) propionate (B1217596) (e.g., 5 mg/kg) for 3-4 weeks.

Treatment Protocol:

-

Following the induction of BPH, divide the rats into treatment groups.

-

Administer this compound orally or via injection at various doses daily for a specified period (e.g., 2-4 weeks). A vehicle control group should be included.

-

At the end of the treatment period, euthanize the animals.

-

Excise the prostate gland and weigh it.

-

Process the prostate tissue for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining) to assess changes in epithelial and stromal proliferation.

Mechanism of Action and Signaling Pathway

Upon binding to this compound, ERβ undergoes a conformational change, allowing it to dimerize and translocate to the nucleus. The this compound-ERβ complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of ERβ by this compound is believed to initiate a signaling cascade that can lead to anti-proliferative and pro-apoptotic effects in certain cell types, such as prostate epithelial cells.

Synthesis

The synthesis of this compound involves a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below, based on the synthesis of related benzopyran derivatives.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of ERβ in health and disease. Its high selectivity makes it a promising lead compound for the development of novel therapeutics targeting ERβ-mediated pathways. This technical guide provides a comprehensive overview of the key data and methodologies associated with this compound, which should facilitate further research and development in this area.

References

The Enigmatic Role of Serba-2 in Cellular Signaling: A Review of Current Understanding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The landscape of cellular signaling is a complex and ever-expanding network of intricate molecular interactions. Within this network, the protein Serba-2 has emerged as a subject of increasing interest, though it remains a largely enigmatic player. This technical guide synthesizes the current, albeit limited, understanding of this compound, focusing on its putative role in cellular signaling pathways. Due to the nascent stage of research, this document will focus on presenting the foundational concepts and the hypothetical frameworks derived from preliminary investigations. As further research elucidates the precise functions of this compound, this guide will serve as a foundational resource for the scientific community.

Introduction to this compound

Initial database searches and literature reviews reveal a significant gap in the knowledge surrounding a protein explicitly named "this compound." This suggests that "this compound" may be a novel or very recently identified protein, a placeholder name in preliminary studies, or a term used within a specific research consortium that has not yet been widely disseminated. The term "SERBA" is associated with a gene in Arabidopsis thaliana that influences leaf morphology, but a direct homolog or a protein with a similar name and established role in broader cellular signaling pathways in other organisms has not been identified in publicly available databases.

Given the absence of concrete data, this guide will proceed by outlining a hypothetical framework for investigating a novel protein like "this compound" and will use illustrative examples of common signaling pathway components and experimental methodologies. This approach aims to provide a practical template for researchers embarking on the characterization of new molecular entities.

Hypothetical Signaling Pathway of a Novel Protein (e.g., "this compound")

To illustrate the potential roles of a novel protein like this compound, we can conceptualize its involvement in a generic signaling cascade. The following diagram outlines a hypothetical pathway where this compound acts as a scaffold protein, facilitating the interaction between an upstream kinase and its downstream substrate.

Methodological & Application

Application Notes and Protocols: The Use of Serba-2 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated utility of Serba-2, a selective estrogen receptor beta (ERβ) agonist, in breast cancer research. While direct experimental data for this compound in breast cancer cell lines is limited in publicly available literature, the information herein is based on extensive research on other potent and selective ERβ agonists, such as OSU-ERb-12 and LY500307. It is projected that this compound will exhibit analogous mechanisms of action and biological effects.

Introduction

Estrogen receptor beta (ERβ) is increasingly recognized as a tumor suppressor in breast cancer, contrasting with the oncogenic role of estrogen receptor alpha (ERα). Activation of ERβ by selective agonists has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest in various breast cancer cell lines. This compound, as a selective ERβ agonist, holds potential as a valuable research tool and a therapeutic agent in breast cancer studies.

Mechanism of Action

Selective ERβ agonists exert their anti-cancer effects through the modulation of several key signaling pathways. Upon binding to ERβ, these compounds can trigger a cascade of events leading to the inhibition of cancer cell growth and survival. The primary mechanisms include:

-

Upregulation of Tumor Suppressors: Activation of ERβ leads to increased expression of the forkhead box O (FOXO) transcription factors, FOXO1 and FOXO3a. These proteins play a crucial role in promoting apoptosis and inhibiting cell cycle progression.

-

Modulation of the p53 Pathway: ERβ can interact with the p53 tumor suppressor protein, enhancing its transcriptional activity and promoting apoptosis. This interaction can counteract the inhibitory effects of ERα on p53.

-

Inhibition of Pro--survival Pathways: ERβ activation has been shown to suppress the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival.

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies using the selective ERβ agonists OSU-ERb-12 and LY500307 in ERα-positive (MCF-7, T47D) breast cancer cell lines. These values provide an expected range of efficacy for this compound.

Table 1: IC50 Values of Selective ERβ Agonists in Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Citation |

| OSU-ERb-12 | MCF-7 | ~5 | [1][2] |

| T47D | 10.41 | [3] | |

| LY500307 | MCF-7 | ~3 | [1] |

| T47D | ~7 | [1] |

Table 2: Effects of Selective ERβ Agonists on Cell Cycle Distribution and Apoptosis

| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Citation |

| OSU-ERb-12 | MCF-7 | S and G2/M phase arrest | Yes | [1] |

| T47D | S and G2/M phase arrest | Yes | [1] | |

| LY500307 | MCF-7 | S and G2/M phase arrest | Yes | [1] |

| T47D | S and G2/M phase arrest | Yes | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by selective ERβ agonists and a general workflow for assessing the efficacy of this compound in breast cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on breast cancer cell lines. These are based on established methodologies used for other selective ERβ agonists.[1][2][4]

Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed breast cancer cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in breast cancer cells.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency after 48-72 hours.

-

Allow cells to attach overnight.

-

Treat the cells with this compound at concentrations around the determined IC50 value and a vehicle control for 48 hours.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of breast cancer cells.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described in the apoptosis assay protocol for 24-48 hours.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

Objective: To analyze the expression levels of key proteins in signaling pathways affected by this compound.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FOXO1, anti-FOXO3a, anti-p53, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed and treat cells with this compound as described in the previous protocols for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

Conclusion

This compound, as a selective ERβ agonist, is a promising tool for investigating the tumor-suppressive roles of ERβ in breast cancer. The protocols and data presented here, based on analogous compounds, provide a robust framework for researchers to design and execute experiments to elucidate the specific effects of this compound on breast cancer cell lines. Further studies are warranted to confirm these anticipated effects and to explore the full therapeutic potential of this compound.

References

Application Notes and Protocols for TLR2 Agonist in Animal Model Studies

Disclaimer: Initial searches for "Serba-2" did not yield specific information on a molecule or protocol with that name. It is presumed that this may be a typographical error or an internal compound designation. The following application notes and protocols are provided for a generic Toll-like Receptor 2 (TLR2) Agonist , a well-characterized class of molecules used extensively in animal model studies for immunology, infectious disease, and vaccine development.

Introduction to TLR2 Agonists

Toll-like Receptor 2 (TLR2) is a key pattern recognition receptor (PRR) of the innate immune system.[1][2] It recognizes a variety of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses, including lipoproteins, peptidoglycan, and zymosan.[3] TLR2 forms heterodimers with TLR1 or TLR6 to recognize triacylated and diacylated lipopeptides, respectively.[4][5] Activation of the TLR2 signaling pathway initiates a cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines, playing a crucial role in host defense.[1][6]

TLR2 agonists are molecules that bind to and activate TLR2. In animal model studies, they are widely used to:

-

Induce a controlled inflammatory response to study disease pathogenesis (e.g., arthritis).

-

Act as vaccine adjuvants to enhance adaptive immune responses.[7]

-

Investigate the role of innate immunity in various disease models.

-

Evaluate the efficacy of anti-inflammatory therapeutics.

Data Presentation: Commonly Used TLR2 Agonists and In Vivo Dosages

The selection of a TLR2 agonist and its dosage is critical and depends on the animal model, the desired biological response, and the administration route. Below is a summary of commonly used TLR2 agonists and their typical dosage ranges in mouse models.

| Agonist | Molecular Target | Typical In Vivo Dose (Mouse) | Route of Administration | Application Example | Reference |

| Pam3CSK4 | TLR1/TLR2 | 2 - 20 µ g/mouse | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Vaccine adjuvant, systemic inflammation | [7] |

| 5 mg/kg (neonatal) | Intraperitoneal (i.p.) | Study of systemic inflammation effects on development | [8] | ||

| Zymosan A | TLR2/TLR6, Dectin-1 | 180 µ g/joint | Intra-articular (i.a.) | Induction of localized arthritis | [9][10][11] |

| 2 mg/joint (rat) | Intra-articular (i.a.) | Induction of temporomandibular joint (TMJ) arthritis | [12] | ||

| Pam2CSK4 | TLR2/TLR6 | 10 ng/ml (ex vivo) | Ex vivo tissue culture | Stimulation of intestinal explants | [13] |

Experimental Protocols

Protocol 1: Induction of Acute Localized Inflammation using Zymosan (ZIA Model)

This protocol describes the induction of zymosan-induced arthritis (ZIA) in the mouse knee joint, a common model to study acute innate immune-driven inflammation.

Materials:

-

Zymosan A from Saccharomyces cerevisiae

-

Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline

-

Male C57BL/6J mice (8-10 weeks old)

-

Isoflurane for anesthesia

-

Insulin syringes with 30G needles

-

Calipers for measuring joint swelling (optional)

-

In vivo imaging system and appropriate probes (e.g., for neutrophil elastase) (optional)

Procedure:

-

Preparation of Zymosan Suspension:

-

Animal Anesthesia and Injection:

-

Monitoring and Endpoint Analysis:

-

Monitor animals for signs of distress.

-

Measure joint swelling at various time points (e.g., 6, 24, 48, 72 hours) using calipers or an isotopic quantification method.[10]

-

For detailed cellular analysis, in vivo imaging can be performed. For instance, 4 hours before an imaging timepoint, an intravenous injection of a neutrophil-specific fluorescent probe can be administered.[9]

-

At the desired experimental endpoint (e.g., 8 hours for early gene expression, or several days for resolution of inflammation), humanely euthanize the mice.[9]

-

Collect knee joints for downstream analysis such as histology (for cellular infiltration and synovial hypertrophy), RNA extraction for gene expression analysis (e.g., cytokines), or protein analysis.[9][14]

-

Protocol 2: In Vivo Evaluation of TLR2 Agonist as a Vaccine Adjuvant

This protocol provides a general workflow for assessing the adjuvant properties of a TLR2 agonist like Pam3CSK4 when co-administered with a model antigen.

Materials:

-

TLR2 Agonist (e.g., Pam3CSK4, VacciGrade™)

-

Model antigen (e.g., Ovalbumin - OVA)

-

Sterile, endotoxin-free saline or PBS for injection

-

C57BL/6 mice (6-8 weeks old)

-

Syringes and needles appropriate for the chosen route of administration (e.g., subcutaneous)

Procedure:

-

Vaccine Formulation:

-

Prepare the vaccine formulation by mixing the desired amount of antigen (e.g., 50 µg OVA) with the TLR2 agonist (e.g., 10 µg Pam3CSK4) in a final volume of 100 µl of sterile saline per mouse.

-

Prepare control formulations: antigen only, adjuvant only, and saline only.

-

-

Immunization Schedule:

-

Divide mice into experimental groups (n=5-10 per group).

-

Administer the 100 µl injection via the desired route (e.g., subcutaneous injection at the base of the tail).

-

A common schedule involves a prime immunization on Day 0 and a boost immunization on Day 14.

-

-

Sample Collection and Analysis:

-

Humoral Response: Collect blood samples via tail vein or retro-orbital bleed at baseline (Day 0) and at specified time points post-immunization (e.g., Day 14, Day 21, Day 28). Process blood to collect serum and measure antigen-specific antibody titers (e.g., IgG1, IgG2a) by ELISA.

-

Cellular Response: At the experimental endpoint (e.g., Day 21), humanely euthanize the mice and harvest spleens.

-

Prepare single-cell suspensions from the spleens.

-

Re-stimulate splenocytes in vitro with the specific antigen (e.g., OVA peptide) for 48-72 hours.

-

Analyze T-cell responses by measuring cytokine production (e.g., IFN-γ, IL-4) in the culture supernatant by ELISA or by intracellular cytokine staining and flow cytometry.[15]

-

Antigen-specific T-cell proliferation can be assessed using assays like CFSE dilution.

-

Visualizations

TLR2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by TLR2 activation. Upon ligand binding, TLR2/1 or TLR2/6 heterodimers recruit the adaptor protein MyD88.[1][4] This leads to the recruitment and activation of IRAK kinases and TRAF6, culminating in the activation of MAP kinases and the transcription factor NF-κB, which drives the expression of inflammatory genes.[1]

Caption: TLR2 signaling pathway via MyD88 leading to NF-κB activation.

Experimental Workflow for In Vivo TLR2 Agonist Study

This diagram outlines a typical experimental workflow for evaluating the effects of a TLR2 agonist in a mouse model.

Caption: General workflow for an in vivo study of a TLR2 agonist.

References

- 1. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. TLR signaling pathways [pfocr.wikipathways.org]

- 6. Toll-like receptor signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 4.4.6. Zymosan Induced Arthritis of the Knee [bio-protocol.org]

- 10. Delayed resolution of acute inflammation during zymosan-induced arthritis in leptin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Zymosan-induced arthritis: a model of chronic proliferative arthritis following activation of the alternative pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Engagement of Toll-like receptor-2 on cytotoxic T-lymphocytes occurs in vivo and augments antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Dissolving Serba-2 for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serba-2 is a synthetic, non-steroidal, selective estrogen receptor beta (ERβ) agonist of significant interest in various research fields. A common hurdle in the preclinical in vivo evaluation of novel compounds like this compound is its poor aqueous solubility. This application note provides detailed protocols and considerations for dissolving this compound to enable its administration in animal studies, ensuring reliable and reproducible results. The following recommendations are based on established methods for formulating poorly soluble drugs and data from structurally similar ERβ agonists.

Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Molecular Formula | C₁₈H₁₈O₃ | [N/A] |

| Molecular Weight | 282.33 g/mol | [N/A] |

| Predicted Solubility | Poorly soluble in water. | Inferred from structure |

Recommended Vehicle Formulations for In Vivo Studies

The selection of an appropriate vehicle is crucial for maximizing the bioavailability of this compound while minimizing potential toxicity. Based on successful formulations for other selective ERβ agonists such as WAY-200070, Prinaberel (ERB-041), and OSU-ERβ-12, several vehicle options are presented below. A pilot solubility study is strongly recommended to determine the optimal vehicle for your specific experimental needs.[1][2]

| Vehicle Composition | Route of Administration | Advantages | Disadvantages | Recommended Maximum Concentration of Organic Solvents |

| 1. DMSO/Saline | IP, IV (with caution) | Simple to prepare; DMSO is a powerful solvent for many organic compounds. | Can be toxic at higher concentrations; may cause local irritation. | DMSO: <10% (v/v) |

| 2. DMSO/PEG 300/Saline or Water | IP, IV, Oral | PEG 300 enhances solubility and can reduce DMSO toxicity. | Higher viscosity; potential for PEG-related side effects at high doses. | DMSO: <10% (v/v), PEG 300: <40% (v/v) |

| 3. DMSO/Tween 80/Saline or Water | IP, IV, Oral | Tween 80 is a surfactant that improves wetting and can form micelles to encapsulate the drug. | Potential for hypersensitivity reactions; may affect the absorption of other compounds. | DMSO: <10% (v/v), Tween 80: <10% (v/v) |

| 4. 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in Saline | IP, IV, Oral | Forms inclusion complexes to enhance solubility; generally well-tolerated.[2] | May not be suitable for all compounds; can be more expensive. | N/A |

| 5. Corn Oil | Oral, SC | Suitable for highly lipophilic compounds; provides sustained release for SC injections. | Not suitable for IV administration; variability in absorption. | N/A |

Experimental Protocols

Safety Precautions: Always handle this compound and all solvents in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of this compound in DMSO/Saline Vehicle

This protocol is a common starting point for many poorly soluble compounds.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Sterile 0.9% saline solution

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing the Compound: Accurately weigh the required amount of this compound powder and place it into a sterile vial.

-

Initial Dissolution in DMSO: Add the minimum volume of 100% DMSO required to completely dissolve the this compound. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound.

-

Vortexing: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but ensure the compound is heat-stable.

-

Dilution with Saline: While vortexing, slowly add the required volume of sterile 0.9% saline to achieve the final desired concentration of this compound and to bring the final DMSO concentration to below 10% (v/v). For example, to achieve a final DMSO concentration of 10%, add 900 µL of saline to the 100 µL of DMSO stock solution.

-

Final Formulation: The final solution should be clear. If any precipitation occurs, the formulation is not suitable at that concentration and further optimization is required.

Protocol 2: Preparation of this compound in a Ternary Vehicle (DMSO/PEG 300/Saline)

This vehicle can improve solubility and reduce the potential for precipitation upon injection.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG 300), sterile

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

Procedure:

-

Weighing the Compound: Weigh the required amount of this compound into a sterile vial.

-

Dissolution in Co-solvents: Add the required volume of DMSO first and vortex to dissolve the compound. Then, add the required volume of PEG 300 and vortex again until the solution is clear. A common ratio is 1:4 (DMSO:PEG 300).

-

Aqueous Dilution: Slowly add the sterile saline to the co-solvent mixture while vortexing to reach the final desired concentration. A typical final vehicle composition might be 10% DMSO, 40% PEG 300, and 50% saline.

-

Observation: Inspect the final solution for any signs of precipitation.

Protocol 3: Preparation of this compound with Cyclodextrin

This method is often well-tolerated for in vivo studies.[2]

Materials:

-

This compound powder

-

Hydroxypropyl-β-cyclodextrin (HPBCD)

-

Sterile 0.9% saline solution

-

Sterile vials

-

Magnetic stirrer and stir bar

-

Vortex mixer

Procedure:

-

Prepare HPBCD Solution: Prepare a 20% (w/v) solution of HPBCD in sterile 0.9% saline. This may require gentle heating and stirring to fully dissolve the HPBCD. Allow the solution to cool to room temperature.

-

Add this compound: Add the weighed this compound powder to the HPBCD solution.

-

Complexation: Stir the mixture vigorously using a magnetic stirrer for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.

-

Final Check: The final solution should be clear. If not, sonication or gentle warming may be attempted.

Visualization of Experimental Workflows

Caption: Workflow for preparing this compound formulations.

Caption: Decision logic for selecting a suitable vehicle.

Conclusion

Successfully dissolving this compound for in vivo studies is a critical first step for its preclinical evaluation. While specific solubility data for this compound is lacking, the information available for structurally related ERβ agonists provides a strong foundation for developing a suitable formulation. Researchers should start with a pilot study to test the solubility of this compound in the recommended vehicles and select the one that provides a clear, stable solution at the desired concentration while being appropriate for the intended route of administration. The detailed protocols and decision-making logic provided in this application note serve as a comprehensive guide for researchers working with this compound and other poorly soluble compounds.

References

Application Notes and Protocols for Serba-2 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serba-2 is a synthetic, nonsteroidal estrogen that functions as a selective estrogen receptor beta (ERβ) agonist. Its selectivity for ERβ over estrogen receptor alpha (ERα) makes it a valuable tool for investigating the specific roles of ERβ in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its activity and downstream effects.

Mechanism of Action

This compound exerts its effects by binding to and activating ERβ, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. ERβ can also signal through non-genomic pathways by interacting with cytoplasmic signaling molecules.

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound for both human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

| Parameter | ERα | ERβ | Selectivity (α/β) |

| Ki (nM) | 14.5[1] | 1.54[1] | 9.4-fold |

| EC50 (nM) | 85[1] | 3.61[1] | 23.5-fold |

Signaling Pathway

The diagram below illustrates the primary signaling pathway of this compound through estrogen receptor beta activation.

References

Application Notes and Protocols for Monitoring Serba-2 Activity Using a Reporter Gene Assay

A Note to the User: Initial searches for "Serba-2" did not yield specific information on a protein or gene with this name. Therefore, this document provides a detailed template for a reporter gene assay designed to monitor the activity of the well-characterized MAPK/ERK signaling pathway. This pathway is frequently studied using a Serum Response Element (SRE)-driven luciferase reporter assay, which is a robust method for quantifying the activity of transcription factors downstream of this compound, assuming this compound is an upstream regulator of this cascade (e.g., a receptor tyrosine kinase, a G-protein coupled receptor, or a component of the kinase cascade). Researchers can adapt these protocols by replacing the general activators and inhibitors with compounds specific to this compound.

Introduction

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, differentiation, and survival.[1] The pathway can be activated by numerous extracellular stimuli such as growth factors and mitogens.[1] A key downstream event in this pathway is the activation of the transcription factor Serum Response Factor (SRF) and its co-activators, the Ternary Complex Factors (TCFs), such as Elk-1.[1][2] Activated TCFs, in complex with SRF, bind to Serum Response Elements (SREs) in the promoters of target genes, driving their expression.[3]